molecular formula C18H23ClN2O3 B6798718 5-[2-[2-(3-Chlorophenyl)-5-methylmorpholin-4-yl]-2-oxoethyl]piperidin-2-one

5-[2-[2-(3-Chlorophenyl)-5-methylmorpholin-4-yl]-2-oxoethyl]piperidin-2-one

Cat. No.: B6798718
M. Wt: 350.8 g/mol
InChI Key: YKGLSYMINUUYAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[2-[2-(3-Chlorophenyl)-5-methylmorpholin-4-yl]-2-oxoethyl]piperidin-2-one is a complex organic compound that features a piperidinone core structure substituted with a chlorophenyl group and a morpholine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-[2-(3-Chlorophenyl)-5-methylmorpholin-4-yl]-2-oxoethyl]piperidin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidinone core, followed by the introduction of the chlorophenyl group and the morpholine ring. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[2-[2-(3-Chlorophenyl)-5-methylmorpholin-4-yl]-2-oxoethyl]piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a fully saturated piperidinone.

Scientific Research Applications

5-[2-[2-(3-Chlorophenyl)-5-methylmorpholin-4-yl]-2-oxoethyl]piperidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential use as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-[2-[2-(3-Chlorophenyl)-5-methylmorpholin-4-yl]-2-oxoethyl]piperidin-2-one involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-[2-[2-(3-Chlorophenyl)-5-methylmorpholin-4-yl]-2-oxoethyl]piperidin-2-one
  • 5-[2-[2-(3-Chlorophenyl)-5-methylmorpholin-4-yl]-2-oxoethyl]piperidin-2-thione
  • 5-[2-[2-(3-Chlorophenyl)-5-methylmorpholin-4-yl]-2-oxoethyl]piperidin-2-amine

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a morpholine ring and a chlorophenyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[2-[2-(3-chlorophenyl)-5-methylmorpholin-4-yl]-2-oxoethyl]piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23ClN2O3/c1-12-11-24-16(14-3-2-4-15(19)8-14)10-21(12)18(23)7-13-5-6-17(22)20-9-13/h2-4,8,12-13,16H,5-7,9-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGLSYMINUUYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(CN1C(=O)CC2CCC(=O)NC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.